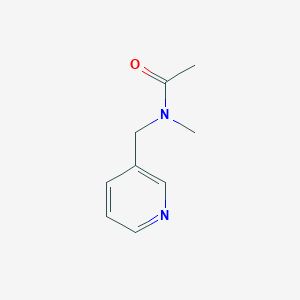

N-methyl-N-(pyridin-3-ylmethyl)acetamide

Description

Contextualization within Amide Chemistry and N-substituted Amides

The amide functional group is one of the most fundamental and prevalent linkages in organic and biological chemistry. scielo.br The formation of an amide bond is a cornerstone of peptide and protein chemistry. scielo.br N-substituted amides, a specific class of amides where one or both hydrogen atoms on the nitrogen are replaced by other organic groups, are of significant interest. This substitution can profoundly influence the molecule's chemical and physical properties, such as its reactivity, solubility, and biological activity. fiveable.me

N-substituted amides are recognized as versatile building blocks in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. fiveable.me The ability to modify the N-substituent allows for the fine-tuning of a compound's characteristics for specific applications. fiveable.me Compared to unsubstituted amides, N,N-disubstituted amides, such as N-methyl-N-(pyridin-3-ylmethyl)acetamide, often exhibit reduced reactivity towards nucleophilic acyl substitution due to steric hindrance. fiveable.me This feature can also render them more stable, a desirable trait in various applications, including their use as protecting groups in organic synthesis. fiveable.me The presence of substituents on the nitrogen atom can also affect the planarity and resonance stabilization of the amide bond itself. fiveable.me

Significance of Pyridine-Containing Compounds in Chemical Research

The pyridine (B92270) ring is a vital heterocyclic scaffold extensively utilized in medicinal chemistry and drug design. nih.govresearchgate.net Its presence in a molecule can significantly impact pharmacological activity, leading to the discovery of numerous therapeutic agents across a broad spectrum of diseases. nih.govresearchgate.net Pyridine is a polar and ionizable aromatic molecule, and its inclusion in compounds can enhance solubility and bioavailability. enpress-publisher.com

The versatility of the pyridine nucleus makes it a sought-after component in the pharmaceutical industry. enpress-publisher.com It serves as a foundational structure for countless modifications, allowing medicinal chemists to explore a vast chemical space in the search for new drugs with potent therapeutic properties. enpress-publisher.com A significant number of FDA-approved drugs contain the pyridine moiety, highlighting its importance. rsc.org These drugs are used as antimicrobial, antiviral, anticancer, anti-inflammatory, and antihypertensive agents, among other applications. nih.gov

Overview of this compound's Position in Modern Chemical Science

This compound emerges as a compound of interest due to the convergence of the N-substituted amide and pyridine functionalities within its molecular architecture. While extensive, dedicated research on this specific molecule is still developing, its structural components suggest its potential as an intermediate or a scaffold in the synthesis of more complex molecules with desired biological activities.

The study of related structures, such as N-(pyridin-3-yl)acetamide derivatives, has shown their potential as PIM-1 kinase inhibitors, which are relevant in cancer research. researchgate.net Furthermore, the synthesis of various N-(pyridin-3-ylmethyl) derivatives is an active area of investigation, pointing to the utility of this structural motif. researchgate.net The compound can be seen as a building block, where the pyridine ring offers a site for further functionalization, and the N-substituted amide group provides specific steric and electronic properties. Its investigation contributes to the broader understanding of how these two important chemical motifs can be combined to create novel molecules with potential applications in medicinal chemistry and materials science.

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-N-(pyridin-3-ylmethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-8(12)11(2)7-9-4-3-5-10-6-9/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVUKRYCSGXKFEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C)CC1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80353228 | |

| Record name | N-methyl-N-(pyridin-3-ylmethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80353228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69966-50-3 | |

| Record name | N-methyl-N-(pyridin-3-ylmethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80353228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Methyl N Pyridin 3 Ylmethyl Acetamide

Established Synthetic Routes and Optimization Strategies

The construction of the N-methyl-N-(pyridin-3-ylmethyl)acetamide scaffold relies on robust and well-documented synthetic pathways. Optimization of these routes focuses on improving reaction yields, minimizing side products, and ensuring mild reaction conditions suitable for the pyridine (B92270) ring, which can be sensitive to certain reagents.

A prevalent method for forming the amide bond in this compound is through the condensation of a carboxylic acid (acetic acid) with the secondary amine precursor, N-methyl-pyridin-3-ylmethylamine. This reaction is often sluggish and requires an activating agent to proceed efficiently at room temperature. chemistrysteps.com Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI or EDC), are widely used for this purpose. chemistrysteps.comnih.gov

EDCI activates the carboxylic acid, making it susceptible to nucleophilic attack by the amine. chemistrysteps.com The efficiency of this coupling reaction is significantly enhanced by the addition of a catalyst, such as 4-Dimethylaminopyridine (DMAP). nih.govresearchgate.net DMAP acts as an acyl transfer agent, further increasing the reactivity of the activated acid intermediate. nih.gov The use of EDCI is advantageous because its urea (B33335) byproduct is water-soluble, simplifying product purification compared to other carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC). chemistrysteps.comnih.govresearchgate.net Optimization of this route involves adjusting the stoichiometry of the coupling reagents, solvent, and temperature to maximize yield and purity. nih.govgrowingscience.com

| Parameter | Condition | Purpose | Finding |

| Coupling Agent | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) | Activates the carboxylic acid group of acetic acid. | Essential for the reaction to proceed under mild conditions. chemistrysteps.com |

| Catalyst | 4-Dimethylaminopyridine (DMAP) | Acts as a nucleophilic catalyst to form a highly reactive acylpyridinium intermediate. | Significantly improves reaction rate and yield. nih.gov |

| Base | N,N-Diisopropylethylamine (DIPEA) | Scavenges the acid formed during the reaction, preventing protonation of the amine. | Often included to maintain a basic environment conducive to the reaction. nih.gov |

| Solvent | Dichloromethane (DCM), Acetonitrile (B52724) (CH3CN) | Provides a non-reactive medium for the reactants. | Acetonitrile and Dichloromethane are effective solvents for this type of coupling. nih.gov |

| Temperature | Room Temperature (approx. 23 °C) | Allows for a controlled reaction, minimizing side product formation. | The reaction proceeds effectively at ambient temperatures. nih.gov |

Multi-step syntheses provide a versatile framework for constructing N-methylated pyridine-amide scaffolds, allowing for the introduction of various functional groups and structural modifications. A common strategy involves the initial synthesis of the core amine precursor, N-methyl-pyridin-3-ylmethylamine, followed by a separate acylation step. This divergent approach is beneficial for creating libraries of related compounds by varying the acylation agent. google.com

The synthesis typically begins with a commercially available pyridine derivative, such as 3-pyridinemethanol (B1662793) or 3-cyanopyridine. These starting materials undergo a series of transformations, including halogenation, amination, and N-methylation, to yield the required secondary amine. researchgate.net Once the N-methyl-pyridin-3-ylmethylamine precursor is secured, the final amide bond is formed through acylation, a step that can be achieved using several methods as detailed in subsequent sections. This multi-step process allows for purification of intermediates at each stage, ensuring the high purity of the final product. Selective N-methylation of amides can be challenging, as O-alkylation can be a competing reaction. scientificupdate.com

Precursor Chemistry and Strategic Derivatization Considerations

The primary precursor for the target molecule is N-methyl-pyridin-3-ylmethylamine, also known as 3-(methylaminomethyl)pyridine. nih.gov The synthesis of this secondary amine can be approached in several ways. One common method is the reductive amination of pyridine-3-carboxaldehyde with methylamine. This reaction involves the formation of an intermediate imine, which is then reduced in situ using a reducing agent like sodium borohydride (B1222165) (NaBH₄) to yield the desired secondary amine.

Alternatively, 3-(aminomethyl)pyridine (B1677787) can be N-methylated. This can be accomplished through various methylation techniques, such as the Eschweiler-Clarke reaction, which uses formic acid and formaldehyde (B43269) to introduce the methyl group reductively. Another approach involves direct alkylation with a methylating agent like methyl iodide, although this method carries the risk of over-alkylation to form a quaternary ammonium (B1175870) salt, requiring careful control of reaction conditions.

With the N-methyl-pyridin-3-ylmethylamine precursor in hand, the final step is the introduction of the acetyl group via acylation. The most common and reactive agents for this transformation are acetyl chloride and acetic anhydride (B1165640). tandfonline.com

When using acetyl chloride, the reaction is a nucleophilic acyl substitution. The lone pair of electrons on the secondary amine nitrogen attacks the electrophilic carbonyl carbon of acetyl chloride. stackexchange.com This reaction is typically performed in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct that is formed. stackexchange.com Dichloromethane (DCM) is a common solvent for this reaction, which is often run at a reduced temperature (e.g., in an ice bath) to control its exothermic nature. stackexchange.com

Acetic anhydride is another highly effective acetylating agent. researchgate.netgoogle.com The reaction mechanism is similar to that of acetyl chloride, with the amine attacking one of the carbonyl carbons of the anhydride. The leaving group in this case is an acetate (B1210297) ion, which is less reactive than a chloride ion. The reaction can be catalyzed by bases like pyridine or DMAP and may be performed in various solvents or sometimes neat with excess acetic anhydride. researchgate.netgoogle.com

Reaction Mechanism Elucidation in Synthesis

Understanding the reaction mechanisms is fundamental to optimizing the synthesis of this compound. The primary mechanisms involve the activation of a carboxylic acid for amidation and the direct nucleophilic attack on an acylating agent.

For the amide coupling reaction facilitated by EDCI and DMAP, the mechanism proceeds through several key steps. First, the carboxylic acid (acetic acid) adds to one of the double bonds of the carbodiimide (B86325) (EDCI), forming a highly reactive O-acylisourea intermediate. chemistrysteps.com This intermediate is a good leaving group, primed for nucleophilic attack. In the presence of DMAP, a more efficient pathway occurs: DMAP attacks the O-acylisourea intermediate, forming a N-acylpyridinium species. This new intermediate is significantly more reactive towards nucleophilic attack than the O-acylisourea. Finally, the secondary amine, N-methyl-pyridin-3-ylmethylamine, attacks the carbonyl carbon of the N-acylpyridinium intermediate. This leads to the formation of a tetrahedral intermediate which then collapses, expelling DMAP and forming the final amide product, this compound.

In the case of acylation using acetyl chloride or acetic anhydride, the mechanism is a classic nucleophilic acyl substitution. The nitrogen atom of N-methyl-pyridin-3-ylmethylamine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. This forms a tetrahedral intermediate. Subsequently, this intermediate collapses, re-forming the carbonyl double bond and expelling the leaving group—either a chloride ion (from acetyl chloride) or an acetate ion (from acetic anhydride). A final deprotonation step, often assisted by a base added to the reaction mixture, yields the neutral amide product.

Mechanistic Investigations of Amide Bond Formation

The formation of the amide bond in this compound is a classic example of nucleophilic acyl substitution. This reaction typically involves the acylation of N-methyl-1-(pyridin-3-yl)methanamine with an appropriate acetylating agent, such as acetyl chloride or acetic anhydride. The mechanism is a well-established, two-step addition-elimination process. ambeed.com

The reaction commences with the activation of a carboxylic acid, in this case, acetic acid. youtube.com Direct reaction between a carboxylic acid and an amine is generally slow. Therefore, the carboxylic acid is converted into a more reactive derivative, like an acid chloride or anhydride, which possesses a better leaving group. luxembourg-bio.com

The core of the mechanism involves the nitrogen atom of the secondary amine, N-methyl-1-(pyridin-3-yl)methanamine, acting as a nucleophile. youtube.com It attacks the electrophilic carbonyl carbon of the acetylating agent. This nucleophilic attack leads to the breaking of the carbonyl π bond and the formation of a transient, high-energy tetrahedral intermediate. youtube.com In this intermediate, the carbonyl carbon is sp³-hybridized and bonded to the oxygen, the original methyl group, the incoming amine nitrogen, and the leaving group. youtube.com

The tetrahedral intermediate is unstable and rapidly collapses. It reforms the carbonyl double bond by expelling the most stable leaving group. youtube.com In the case of acetyl chloride, the leaving group is a chloride ion; for acetic anhydride, it is an acetate ion. The departure of the leaving group is followed by a final deprotonation step, typically facilitated by a base or another amine molecule, to yield the neutral amide product, this compound.

Table 1: Mechanistic Steps of Amide Bond Formation via Acetyl Chloride

| Step | Description | Reactants | Intermediate/Product | Leaving Group |

|---|---|---|---|---|

| 1 | Nucleophilic Attack | N-methyl-1-(pyridin-3-yl)methanamine + Acetyl Chloride | Tetrahedral Intermediate | - |

| 2 | Collapse of Intermediate | Tetrahedral Intermediate | Protonated Amide | Chloride (Cl⁻) |

| 3 | Deprotonation | Protonated Amide + Base | This compound | Conjugate acid of Base |

Exploration of Intramolecular Rearrangement Mechanisms (e.g., Smiles Rearrangement involving acetamide (B32628) anions)

The Smiles rearrangement is a significant intramolecular nucleophilic aromatic substitution reaction. researchgate.net While not a direct synthetic route to this compound itself, understanding this mechanism is crucial for predicting potential side reactions or designing syntheses of related structural isomers. A hypothetical Smiles rearrangement relevant to this system would involve a precursor molecule where an acetamide anion can act as an intramolecular nucleophile.

The general mechanism requires a molecule with two aromatic or heteroaromatic rings connected by a linker, where one ring is activated towards nucleophilic attack and the other bears a nucleophilic group (XH). In the context of an acetamide anion, the precursor would feature a structure like Ar-Y-Ar'-NHCOCH₃, where Y is a linking atom (e.g., O, S) and Ar' is an electron-deficient ring, such as a suitably substituted pyridine ring, capable of undergoing nucleophilic substitution.

The rearrangement is initiated by a base, which deprotonates the acetamide nitrogen to form a potent acetamide anion nucleophile. This anion then performs an intramolecular attack on an electron-deficient carbon atom of the activated pyridine ring (the ipso-carbon). researchgate.net This leads to the formation of a spirocyclic, negatively charged intermediate, often referred to as a Meisenheimer-like complex. researchgate.net

This intermediate is the hallmark of the Smiles rearrangement. The subsequent step involves the cleavage of the bond between the linking atom (Y) and the attacked aromatic ring. This cleavage opens the spirocyclic intermediate and results in the migration of the aromatic ring, completing the rearrangement. Theoretical studies on S-N type Smiles rearrangements on pyridine rings confirm that the reaction is kinetically feasible and thermodynamically favorable, proceeding through distinct transition states for the ipso-substitution and ring-closure steps. researchgate.net Studies involving related systems, such as the rearrangement of 3-amino-2,2'-dipyridyl sulfides, have further elucidated the scope and mechanism of this transformation in pyridine chemistry. nih.govdocumentsdelivered.com

Table 2: Key Features of a Hypothetical Smiles Rearrangement

| Feature | Description |

|---|---|

| Requirement | A molecule with an activated aromatic/heteroaromatic system and a tethered nucleophile (e.g., acetamide). |

| Initiation | Base-mediated deprotonation to form an acetamide anion. |

| Key Step | Intramolecular nucleophilic attack on the ipso-carbon of the activated ring. |

| Key Intermediate | Spirocyclic Meisenheimer-like complex. |

| Termination | Cleavage of the original linker-ring bond to yield the rearranged product. |

Advanced Spectroscopic and Structural Characterization of N Methyl N Pyridin 3 Ylmethyl Acetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy provides detailed information about the chemical environment of individual protons and carbons within a molecule. Due to the nature of the amide bond, N-methyl-N-(pyridin-3-ylmethyl)acetamide may exhibit the phenomenon of rotational isomerism (rotamers), which can lead to the appearance of two distinct sets of signals for the substituents on the amide nitrogen and acetyl group at room temperature. The data presented here represent an average or the major rotameric form for clarity.

The ¹H NMR spectrum is anticipated to show distinct signals corresponding to the aromatic protons of the pyridine (B92270) ring and the aliphatic protons of the acetamide (B32628) moiety. The electron-withdrawing nature of the nitrogen atom in the pyridine ring and the amide group significantly influences the chemical shifts.

The protons on the pyridine ring are expected to appear in the downfield region (δ 7.0–8.6 ppm). Specifically, the proton at the C-2 position is typically the most deshielded due to its proximity to the ring nitrogen. The protons of the methylene (B1212753) bridge (-CH₂-) are deshielded by both the aromatic ring and the adjacent amide nitrogen, placing their signal in the mid-field range. The two methyl groups (N-CH₃ and CO-CH₃) are expected to appear as sharp singlets in the upfield region.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| H-2 (Pyridine) | ~8.55 | d (doublet) | 1H |

| H-6 (Pyridine) | ~8.50 | dd (doublet of doublets) | 1H |

| H-4 (Pyridine) | ~7.65 | dt (doublet of triplets) | 1H |

| H-5 (Pyridine) | ~7.30 | dd (doublet of doublets) | 1H |

| -CH₂- (Methylene) | ~4.60 | s (singlet) | 2H |

| N-CH₃ (N-Methyl) | ~3.00 | s (singlet) | 3H |

Note: Predicted values are based on analysis of structurally similar compounds like 3-picoline and N-methylacetamide. chemicalbook.comchemicalbook.com Actual values may vary based on solvent and experimental conditions.

The ¹³C NMR spectrum provides information on all unique carbon environments within the molecule. The carbonyl carbon of the amide group is characteristically found at the most downfield position, typically around 170 ppm. wisc.edu The aromatic carbons of the pyridine ring resonate between 120 and 150 ppm. chemicalbook.comtestbook.com The aliphatic carbons, including the methylene bridge and the two methyl groups, appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Carbonyl) | ~170.5 |

| C-2 (Pyridine) | ~149.5 |

| C-6 (Pyridine) | ~148.0 |

| C-4 (Pyridine) | ~135.0 |

| C-3 (Pyridine) | ~133.0 |

| C-5 (Pyridine) | ~123.5 |

| -CH₂- (Methylene) | ~51.0 |

| N-CH₃ (N-Methyl) | ~35.5 |

Note: Predicted values are based on analysis of structurally similar compounds. chemicalbook.comchemicalbook.com The presence of rotamers could result in peak doubling for the carbons near the amide bond.

Two-dimensional (2D) NMR experiments are crucial for confirming the structural assignments made from 1D spectra by revealing through-bond correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically over two or three bonds. libretexts.org In this compound, the primary COSY correlations would be observed within the pyridine ring's spin system. For instance, the proton at H-4 would show a cross-peak with H-5, and H-5 would show a correlation with H-6, confirming their connectivity. The aliphatic protons, being isolated as singlets, would not exhibit COSY cross-peaks.

HMBC (Heteronuclear Multiple Bond Correlation): This technique maps long-range (typically 2-3 bond) correlations between protons and carbons, which is essential for assembling the molecular fragments. acs.org Key expected HMBC correlations for this compound would include:

Correlations from the methylene protons (-CH₂-, ~4.60 ppm) to the pyridine carbons C-3 and C-4, as well as to the N-methyl carbon (N-CH₃) and the carbonyl carbon (C=O).

Correlations from the N-methyl protons (N-CH₃, ~3.00 ppm) to the methylene carbon (-CH₂-) and the carbonyl carbon (C=O).

A correlation from the acetyl-methyl protons (CO-CH₃, ~2.15 ppm) to the carbonyl carbon (C=O). These correlations would unambiguously confirm the connection between the pyridin-3-ylmethyl group and the N-methylacetamide moiety.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate mass measurement of the parent ion, allowing for the determination of its elemental formula. For this compound (molecular formula: C₉H₁₂N₂O), the theoretical exact mass of the neutral molecule is 164.09496 Da. In positive-ion mode electrospray ionization (ESI), the compound is expected to be readily protonated, primarily at the basic pyridine nitrogen. The expected protonated molecule [M+H]⁺ would have a theoretical m/z (mass-to-charge ratio) of 165.10224 .

LC/MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This compound is a polar molecule, making it suitable for analysis by either reverse-phase LC or hydrophilic interaction liquid chromatography (HILIC). nih.gov

In a typical reverse-phase LC method, an acidic mobile phase modifier (e.g., formic acid) would be used to ensure sharp chromatographic peaks and to facilitate efficient protonation for positive-ion ESI-MS detection. chromatographyonline.com The compound would be expected to ionize effectively, producing a strong signal for the [M+H]⁺ ion at m/z 165.1.

Analysis of the fragmentation pathways via tandem mass spectrometry (MS/MS) provides further structural confirmation. The most probable fragmentation pathway for the [M+H]⁺ ion involves the cleavage of the weakest bond, which is the benzylic C-N bond between the methylene bridge and the amide nitrogen. This cleavage is energetically favored as it leads to the formation of a stable pyridin-3-ylmethyl cation.

Key predicted fragment ions include:

m/z 92.0500: This major fragment corresponds to the [C₆H₆N]⁺ ion, the pyridin-3-ylmethyl cation, formed by the cleavage of the C-N bond.

m/z 72.0813: This fragment corresponds to the [C₄H₁₀N]⁺ ion, which could arise from further fragmentation.

The characteristic loss of the pyridin-3-ylmethyl moiety is a key diagnostic feature in the mass spectrum of this compound. quizlet.comlibretexts.org

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a crucial technique for determining the molecular weight and elemental composition of polar molecules like this compound. In positive ion mode, the molecule, with a molecular formula of C₉H₁₂N₂O and a molecular weight of 164.21 g/mol , is expected to readily form a protonated molecular ion [M+H]⁺ at m/z 165.

Analysis of analogous compounds, such as the acetamiprid (B1664982) metabolite N-[(6-chloropyridin-3-yl)methyl]-acetamide, reveals characteristic fragmentation patterns. jsbms.jp For this compound, tandem MS (MS/MS) analysis of the [M+H]⁺ ion would likely involve the cleavage of the amide bond and the bond between the methylene group and the pyridine ring. This would generate key fragment ions, including the pyridin-3-ylmethyl cation (m/z 92) and the N-methylacetamide fragment. High-resolution mass spectrometry (HRMS) would further confirm the elemental composition by providing highly accurate mass measurements of both the parent ion and its fragments.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is an essential tool for identifying the functional groups present in this compound. The spectrum is characterized by specific absorption bands corresponding to the vibrational modes of its constituent bonds.

Key expected vibrational frequencies include:

C=O Stretching: A strong absorption band characteristic of the tertiary amide carbonyl group is expected in the region of 1630-1680 cm⁻¹. This is one of the most prominent peaks in the spectrum.

C-N Stretching: The stretching vibration of the C-N bond in the amide group typically appears in the 1250-1350 cm⁻¹ range.

C-H Stretching: Aromatic C-H stretching vibrations from the pyridine ring are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups would appear in the 2850-3000 cm⁻¹ region.

Pyridine Ring Vibrations: The characteristic C=C and C=N stretching vibrations of the pyridine ring are expected to produce several bands in the 1400-1600 cm⁻¹ region.

The precise positions of these bands can provide insight into the molecule's electronic environment and conformation.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Pyridine Ring | Aromatic C-H Stretch | 3010 - 3100 | Medium |

| Methyl/Methylene | Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| Tertiary Amide | C=O Stretch | 1630 - 1680 | Strong |

| Pyridine Ring | C=C, C=N Stretch | 1400 - 1600 | Medium-Strong |

| Amide | C-N Stretch | 1250 - 1350 | Medium |

X-ray Crystallography for Precise Solid-State Structure Determination

Single-crystal X-ray diffraction provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. Although a specific crystal structure for this compound has not been reported in the Cambridge Structural Database (CSD), analysis of analogous structures, such as N-(4-Methyl-pyridin-2-yl)-3-oxo-butyramide, provides a basis for expected structural features.

| Parameter | Description |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c, P2₁2₁2₁ |

| a, b, c (Å) | Unit cell dimensions |

| α, β, γ (°) | Unit cell angles |

| Volume (ų) | Volume of the unit cell |

| Z | Number of molecules per unit cell |

The arrangement of molecules in the crystal lattice is governed by intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions based on crystallographic data. researchgate.netnih.gov

For this compound, the primary intermolecular interactions expected to dictate the crystal packing are:

C-H···O Hydrogen Bonds: Weak hydrogen bonds between the methyl or methylene C-H groups and the amide oxygen atom are likely to be significant.

C-H···N Hydrogen Bonds: Interactions between C-H donors and the nitrogen atom of the pyridine ring would also contribute to the supramolecular assembly.

π-π Stacking: The pyridine rings may engage in π-π stacking interactions, further stabilizing the crystal structure.

| Contact Type | Expected Contribution (%) | Description |

|---|---|---|

| H···H | ~40 - 55% | General van der Waals interactions |

| C···H / H···C | ~15 - 25% | Weak C-H···π and other van der Waals contacts |

| O···H / H···O | ~10 - 20% | Represents C-H···O hydrogen bonds |

| N···H / H···N | ~5 - 15% | Represents C-H···N hydrogen bonds |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are fundamental for assessing the purity of this compound and for its isolation from reaction mixtures.

High-Performance Liquid Chromatography (HPLC) is the preferred method for purity analysis. A reverse-phase (RP-HPLC) method would likely be employed, using a C18 column. The mobile phase would typically consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer (e.g., phosphate (B84403) or formate (B1220265) buffer) to ensure good peak shape and resolution. Detection would be performed using a UV detector, likely set at a wavelength where the pyridine chromophore absorbs strongly (around 254-265 nm).

Gas Chromatography (GC) could also be used, particularly for assessing volatile impurities. The compound's boiling point would determine the necessary temperature program for the GC oven. A mass spectrometer (MS) detector would provide both quantification and identification of the main compound and any impurities.

Thin-Layer Chromatography (TLC) serves as a rapid, qualitative tool for monitoring reaction progress and identifying suitable solvent systems for column chromatography purification. A typical system might use a silica (B1680970) gel plate with a mobile phase consisting of a mixture of a polar solvent (e.g., ethyl acetate (B1210297) or methanol) and a nonpolar solvent (e.g., hexane (B92381) or dichloromethane).

Thin Layer Chromatography (TLC) for Reaction Monitoring and Purification

Thin Layer Chromatography is a fundamental technique used to monitor the progress of chemical reactions and to determine the purity of a substance. In the context of synthesizing this compound, TLC would be employed to track the consumption of starting materials and the formation of the product. By spotting a small amount of the reaction mixture onto a TLC plate (typically silica gel) and developing it with an appropriate solvent system (mobile phase), the different components of the mixture separate based on their polarity.

The choice of mobile phase is critical and is typically determined through empirical testing of various solvent mixtures, often combinations of a non-polar solvent (like hexane or ethyl acetate) and a more polar solvent (like methanol or dichloromethane). The separated components are visualized, often under UV light, and their retention factors (Rf values) are calculated. The Rf value is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. While specific Rf values for this compound are not available in the literature, a hypothetical TLC analysis is presented below.

Hypothetical TLC Data for this compound

| Analyte | Mobile Phase (e.g., Ethyl Acetate/Methanol, 9:1) | Retention Factor (Rf) |

|---|---|---|

| Starting Material 1 (e.g., 3-(aminomethyl)pyridine) | Ethyl Acetate/Methanol, 9:1 | ~0.2 |

| Starting Material 2 (e.g., N-methylacetamide) | Ethyl Acetate/Methanol, 9:1 | ~0.8 |

| This compound | Ethyl Acetate/Methanol, 9:1 | ~0.5 |

Flash Column Chromatography for Compound Isolation

Following a successful synthesis, flash column chromatography is a common and efficient method for the purification of the desired compound from byproducts and unreacted starting materials on a larger scale than TLC. The principles are similar to TLC, utilizing a stationary phase (typically silica gel) packed into a column and a mobile phase that is pushed through the column under pressure.

The selection of the eluent for flash chromatography is guided by the results from the TLC analysis. A solvent system that provides good separation of the target compound from impurities on the TLC plate is adapted for the column. The crude reaction mixture is loaded onto the top of the column, and the eluent is passed through, carrying the components at different rates. Fractions are collected as the eluent exits the column and are analyzed (often by TLC) to identify those containing the pure product. Without experimental data, a generalized procedure is outlined.

Generalized Flash Column Chromatography Parameters

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel (e.g., 230-400 mesh) |

| Mobile Phase | Gradient or isocratic elution with a solvent system like Hexane/Ethyl Acetate or Dichloromethane/Methanol |

| Loading Method | Dry loading (adsorbing the crude product onto a small amount of silica gel) or direct liquid loading |

| Fraction Collection | Based on volume or monitored by UV detection |

High-Performance Liquid Chromatography (HPLC) for Purity Verification

High-Performance Liquid Chromatography is a highly sensitive and accurate analytical technique used to determine the purity of a compound and to quantify its presence in a mixture. It operates on the same principles as column chromatography but utilizes high pressure to force the mobile phase through a column packed with very fine particles, leading to much higher resolution and shorter analysis times.

For this compound, a reverse-phase HPLC method would likely be employed, where the stationary phase is non-polar (e.g., C18-modified silica) and the mobile phase is a polar solvent mixture (e.g., acetonitrile and water). The purity of the compound is determined by integrating the area of its peak in the chromatogram and comparing it to the total area of all peaks. Although no specific HPLC data for this compound has been reported, a table of typical parameters is provided.

Typical HPLC Parameters for Analysis

| Parameter | Description |

|---|---|

| Column | Reverse-phase C18 (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water (often with a modifier like trifluoroacetic acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV detection at a specific wavelength (e.g., 254 nm) |

| Retention Time | Dependent on the exact conditions and the compound's properties |

Computational and Theoretical Investigations of N Methyl N Pyridin 3 Ylmethyl Acetamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties of a molecule. These methods, grounded in the principles of quantum mechanics, can predict molecular geometry, orbital energies, and charge distributions, which collectively determine the chemical behavior of the compound.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. DFT calculations are employed to determine the optimized geometry and electronic structure of N-methyl-N-(pyridin-3-ylmethyl)acetamide. In typical DFT studies on related heterocyclic compounds, the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional with a 6-311++G(d,p) basis set is often utilized to achieve reliable results. researchgate.net These calculations provide the foundation for all other theoretical predictions, including vibrational frequencies, and the analysis of molecular orbitals. The optimized structure reveals the most stable three-dimensional arrangement of the atoms, which is crucial for understanding its interactions.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gap)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key determinants of a molecule's chemical reactivity and kinetic stability. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's nucleophilic character. Conversely, the LUMO is the orbital to which an electron is most likely to be accepted, indicating its electrophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests that the molecule is more reactive. For analogous pyridine (B92270) derivatives, DFT calculations have been used to determine these energy levels and the corresponding gap, providing insights into their reactivity profiles. researchgate.net

Table 1: Frontier Molecular Orbital Energies and HOMO-LUMO Gap for a Representative Pyridine Derivative

| Parameter | Energy (eV) |

| EHOMO | -6.5 |

| ELUMO | -1.5 |

| ΔE (HOMO-LUMO Gap) | 5.0 |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP map is color-coded to represent different potential values. Regions of negative electrostatic potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (typically blue) are electron-poor and are prone to nucleophilic attack. Green areas represent regions of neutral potential.

For this compound, the MEP surface would likely show the most negative potential around the oxygen atom of the carbonyl group and the nitrogen atom of the pyridine ring, indicating these as the primary sites for electrophilic interaction. The hydrogen atoms, particularly those attached to the methyl and methylene (B1212753) groups, would exhibit positive potential. This analysis is crucial for understanding intermolecular interactions, including hydrogen bonding.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule in terms of localized bonds and lone pairs. uni-muenchen.dewikipedia.org This method allows for the investigation of charge transfer and hyperconjugative interactions between filled donor NBOs and empty acceptor NBOs. The stabilization energy (E(2)) associated with these interactions is a measure of their significance.

Table 2: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for a Model Acetamide (B32628) Structure

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (N) | π* (C=O) | 50.2 |

| LP (O) | σ* (C-N) | 5.8 |

| σ (C-H) | σ* (C-N) | 2.5 |

Note: This data is illustrative for a generic acetamide fragment and is intended to demonstrate the type of information obtained from an NBO analysis. Specific values for this compound would require dedicated computational studies.

Molecular Docking Studies for Predictive Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netnih.govrrpharmacology.ru This is particularly useful in drug discovery and molecular biology for predicting the interaction between a small molecule (ligand) and a protein's binding site.

In Silico Modeling of Molecular Interactions

In silico molecular docking studies of this compound can be performed to predict its binding affinity and mode of interaction with various biological targets. These studies are crucial for understanding its potential pharmacological activity. The process involves preparing the three-dimensional structures of both the ligand (this compound) and the target protein. Docking algorithms then sample a large number of possible conformations and orientations of the ligand within the protein's active site, scoring them based on a force field.

The results of molecular docking studies are typically presented as a binding energy or a docking score, which indicates the strength of the interaction. Lower binding energies suggest a more stable complex. The analysis also reveals the specific non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. For instance, docking studies on similar pyridine-containing compounds have been used to elucidate their binding modes with specific enzymes, providing a rationale for their biological activity. researchgate.net

Table 3: Illustrative Molecular Docking Results for a Ligand with a Target Protein

| Ligand | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

| This compound (hypothetical) | Protein Kinase | -8.5 | TYR23, LEU88, ASP145 |

Note: This table presents hypothetical molecular docking data to illustrate the typical output of such a study. The specific binding energy and interacting residues would depend on the chosen protein target.

Theoretical Studies on Reaction Pathways and Transition States

Information regarding the theoretical studies on the reaction pathways and transition states of this compound is not available in the current body of scientific literature.

Conformational Analysis and Energy Landscape Mapping

Detailed conformational analysis and energy landscape mapping specific to this compound have not been reported in published research.

Reactivity and Chemical Transformations of N Methyl N Pyridin 3 Ylmethyl Acetamide

Nucleophilic and Electrophilic Reactivity Studies of the Amide and Pyridine (B92270) Moieties

The reactivity of N-methyl-N-(pyridin-3-ylmethyl)acetamide is governed by the electronic properties of its two primary functional groups: the pyridine ring and the tertiary amide.

The pyridine moiety is an electron-deficient heterocycle. This property makes the ring generally unreactive toward electrophilic aromatic substitution, which typically occurs at the meta-position under harsh conditions. nih.gov Conversely, the ring is more susceptible to nucleophilic attack, particularly at the ortho and para positions relative to the nitrogen atom. nih.gov The nitrogen atom itself possesses a lone pair of electrons, allowing it to act as a Lewis base and coordinate to metal ions. wikipedia.org Oxidation of the pyridine nitrogen to an N-oxide can significantly activate the ring, enhancing its reactivity towards both nucleophilic and electrophilic substitution, primarily at the 2- and 4-positions. researchgate.net

The amide moiety presents a more complex reactive profile. The carbonyl oxygen is a nucleophilic center due to its lone pair electrons. The amide nitrogen is generally non-basic because its lone pair is delocalized into the carbonyl group. However, under strongly basic conditions, deprotonation can occur. The reactivity of the amide group is pivotal in "directed metalation" strategies, where it can coordinate to a lithium reagent, directing deprotonation to a specific nearby position. researchgate.netclockss.org In the context of this compound, the entire CH2N(CH3)C(=O)CH3 side chain can act as a directing metalating group (DMG), influencing the regioselectivity of reactions on the pyridine ring. researchgate.netresearchgate.net

Derivatization Strategies and Analogous Compound Synthesis

The dual functionality of this compound allows for extensive derivatization, enabling the synthesis of a wide array of analogous compounds through systematic modifications of either the pyridine ring or the acetamide (B32628) chain.

Modification of the pyridine ring in derivatives of 3-(aminomethyl)pyridine (B1677787) is often achieved through directed ortho-metalation (DoM). researchgate.netrsc.org This strategy utilizes the side chain as a directing group to facilitate regioselective deprotonation (lithiation) of the ring at an adjacent position. researchgate.net For a substituent at the 3-position, lithiation typically occurs at the 4-position. researchgate.net The resulting lithiated intermediate is a powerful nucleophile that can react with a variety of electrophiles to introduce new functional groups. researchgate.netclockss.org

Examples of Pyridine Ring Functionalization:

Halogenation: Quenching the lithiated intermediate with a halogen source, such as hexachloroethane (B51795) or iodine, can introduce chlorine, bromine, or iodine atoms onto the pyridine ring.

Alkylation: Reaction with alkyl halides allows for the introduction of alkyl chains.

Arylation: Suzuki cross-coupling reactions can be performed on halogenated derivatives to introduce aryl groups. rsc.org

The choice of the aminomethyl side chain is crucial. Groups like pivalamide (B147659) (NHCOtBu), carbamate (B1207046) (NHCO2tBu), and dimethylurea (NHCONMe2) have been shown to be effective directing groups for the regioselective functionalization of the pyridine ring at the 4-position. researchgate.netresearchgate.net

The acetamide chain itself contains reactive sites amenable to transformation. The methylene (B1212753) group (-CH2-) positioned between the pyridine ring and the amide nitrogen is particularly important. Research on analogous systems, such as N-(pyridinylmethyl)pivalamides, has demonstrated that this methylene group can be selectively deprotonated. researchgate.net

By carefully selecting the base and reaction conditions, it is possible to direct lithiation to the side-chain instead of the pyridine ring. For instance, using lithium diisopropylamide (LDA) can favor side-chain lithiation, whereas tert-butyllithium (B1211817) (t-BuLi) tends to promote ring lithiation at the 4-position. researchgate.netresearchgate.net The resulting side-chain carbanion can then be quenched with various electrophiles, such as benzophenone, to yield substituted derivatives. researchgate.net This provides a powerful method for elaborating the structure of the acetamide chain. researchgate.net

The synthesis of N-methylated amides like this compound requires control over the N-alkylation step to prevent competitive O-alkylation. scientificupdate.com Direct methylation of a secondary amide precursor, N-(pyridin-3-ylmethyl)acetamide, using reagents like methyl iodide can lead to a mixture of N-methylated and O-methylated products. scientificupdate.com

Several strategies have been developed to favor N-alkylation. One approach involves a two-step, one-pot procedure where the amide is first silylated, followed by an intramolecular rearrangement and subsequent treatment with a fluoride (B91410) source to yield the N-methylated product selectively. scientificupdate.com The synthesis of the parent secondary amides can be achieved through various methods, including the coupling of 2-aminopyridines with α-bromoketones, which can proceed via C-C bond cleavage under mild, metal-free conditions. rsc.orgrsc.org

Lithiation followed by electrophilic quenching is one of the most versatile methods for the functionalization of pyridine derivatives. clockss.org The regioselectivity of the lithiation is highly dependent on the directing group, the lithium reagent used, and the reaction temperature. researchgate.netresearchgate.net

For 3-(aminomethyl)pyridine derivatives, a competition exists between deprotonation at the C4 position of the pyridine ring and the methylene group of the side chain. researchgate.netresearchgate.net Studies on closely related analogs provide a clear picture of this regiochemical control. researchgate.netresearchgate.net

Ring Lithiation (C4-position): Using a strong, hindered base like tert-butyllithium (t-BuLi) in THF at -78°C typically results in deprotonation on the amide nitrogen and on the pyridine ring at the 4-position. The resulting dilithium (B8592608) intermediate reacts with electrophiles to give 4-substituted derivatives in high yields. researchgate.netresearchgate.net

Side-Chain Lithiation (CH2-position): The use of lithium diisopropylamide (LDA) can selectively deprotonate the methylene group of the side chain. researchgate.net Similarly, for 2- and 4-substituted pyridines with acylaminomethyl groups, t-BuLi can also effect side-chain lithiation. researchgate.net

The following table summarizes the regioselective lithiation outcomes for N-(pyridin-3-ylmethyl)amide analogs based on reaction conditions.

| Directing Group | Lithium Reagent (Equivalents) | Temperature | Site of Lithiation | Product Type |

| Pivalamide | t-BuLi (3.0) | -78 °C | Ring (C4) & Amide (N) | 4-Substituted Pyridine |

| tert-Butyl Carbamate | t-BuLi (3.0) | -78 °C | Ring (C4) & Amide (N) | 4-Substituted Pyridine |

| N,N-Dimethylurea | t-BuLi (3.0) | -78 °C | Ring (C4) & Amide (N) | 4-Substituted Pyridine |

| Pivalamide | LDA (3.3) | -20 to 0 °C | Side-Chain (CH2) & Amide (N) | Side-Chain Substituted |

This table is based on data from studies on N-(pyridin-3-ylmethyl)pivalamide, tert-butyl N-(pyridin-3-ylmethyl)carbamate, and N'-(pyridin-3-ylmethyl)-N,N-dimethylurea. researchgate.netresearchgate.net

Role as a Ligand in Coordination Chemistry

The presence of both a pyridine nitrogen and a carbonyl oxygen makes this compound a potential ligand in coordination chemistry. wikipedia.org Transition metal complexes involving pyridine ligands are exceptionally common and well-studied. wikipedia.org

This compound can function as:

A Monodentate Ligand: Coordination would occur primarily through the more basic pyridine nitrogen atom. wikipedia.org

A Bidentate Ligand: The molecule could potentially chelate to a metal center using both the pyridine nitrogen and the carbonyl oxygen, forming a stable ring structure. Studies on similar molecules, such as 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide, have shown them to act as tridentate ligands, coordinating through pyridine nitrogen and two amide groups. nih.gov

Furthermore, related dipyridylamide ligands like N-(pyridin-3-yl)isonicotinamide have been used to construct coordination polymers. In these structures, the ligand bridges metal centers, such as Ni(II), using the nitrogen atoms from both of its pyridine rings to form extended layered networks. nih.gov This suggests that this compound could be employed as a building block for creating discrete metal complexes or extended metal-organic frameworks.

Lack of Publicly Available Research Hinders Detailed Analysis of this compound's Coordination Chemistry and Catalytic Applications

Despite a comprehensive search of scientific literature and chemical databases, there is a notable absence of published research specifically detailing the reactivity and chemical transformations of this compound in the context of metal complex formation and catalysis. Consequently, a detailed, evidence-based article on its metal complexes, including their formation, spectroscopic characterization, ligand binding modes, coordination geometries, and catalytic applications, cannot be constructed at this time.

The specified compound, this compound, while known as a chemical entity, does not appear in the public domain literature as a ligand in coordination chemistry or catalysis studies. Scientific investigations into the coordination behavior of pyridyl-amide type ligands typically focus on related, yet structurally distinct, molecules. These often involve different isomers (e.g., pyridin-2-yl or pyridin-4-yl derivatives), which can exhibit significantly different coordination properties due to steric and electronic effects, or more complex ligand frameworks where the pyridyl-acetamide moiety is part of a larger chelating system.

Without experimental data from peer-reviewed sources, any discussion on the following topics concerning this compound would be purely speculative:

Catalytic Applications of this compound and its Metal Complexes:There is no information regarding the use of this compound or its potential metal complexes as catalysts in any chemical transformation.

Therefore, until research on the coordination chemistry and catalytic potential of this compound is conducted and published, a scientifically accurate and detailed article on these aspects of its reactivity cannot be provided.

Academic Research Applications and Methodological Investigations

Investigation as a Tool Compound in Exploratory Biochemical Pathway Research

While direct studies using N-methyl-N-(pyridin-3-ylmethyl)acetamide as a tool compound in biochemical pathway research are not extensively documented, its structural relationship to nicotinamide (B372718) makes it and its derivatives relevant to pathways involving nicotinamide N-methyltransferase (NNMT). NNMT is a key enzyme that catalyzes the methylation of nicotinamide and other pyridine-containing compounds, playing a role in detoxification and the regulation of NAD+ biosynthesis. researchgate.net The enzymatic process involves the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the pyridine (B92270) nitrogen of nicotinamide, forming N-methylnicotinamide (Me-NAM). researchgate.net

Compounds with a pyridine core are investigated as potential substrates or inhibitors of NNMT to probe its function and role in various diseases. researchgate.net For instance, the overexpression of NNMT is linked to several types of cancer and metabolic diseases. researchgate.netresearchgate.net Therefore, derivatives of this compound could serve as valuable chemical probes to study the activity of NNMT and its downstream effects on cellular metabolism. The biochemical pathways of nicotinamide-derived pyridones, which are oxidation products of methylated nicotinamide, are crucial in understanding NAD-dependent metabolism, and compounds that influence these pathways are of significant research interest. nih.gov

Structure-Activity Relationship (SAR) Studies for Analogue Series (Methodological Framework)

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the potency and selectivity of drug candidates. For compounds related to this compound, SAR studies have provided critical insights.

A key methodological framework involves synthesizing a series of analogues where specific parts of the molecule are systematically modified, and the effect on a particular biological activity is measured. For example, in the development of inhibitors for Nicotinamide N-methyltransferase (NNMT), a comprehensive SAR study was conducted on various N-methylated quinolinium, isoquinolinium, and pyridinium (B92312) analogs. researchgate.net This study identified the cationic nitrogen group as a crucial pharmacophoric feature for inhibitory activity. researchgate.net

Another study focused on N-acetamide substituted pyrazolopyrimidines as ligands for the translocator protein (TSPO), a target in oncology. wustl.edu Researchers elucidated new SARs related to N,N-disubstitutions on the terminal acetamide (B32628) group. wustl.edu This work demonstrated that modifying the N-acetamide portion of the molecule could introduce diverse chemical groups to modulate binding affinity and pharmacokinetic properties like lipophilicity without sacrificing affinity for the target protein. wustl.edu Similarly, SAR analysis of N-(pyridin-3-yl)acetamide derivatives has been used to understand their interactions with targets like PIM-1 kinase, which is implicated in cancer. researchgate.net

These studies typically involve:

Synthesis: Creation of a library of compounds with systematic structural variations.

Biological Screening: Testing the compounds in in-vitro assays (e.g., enzyme inhibition assays) to determine their activity (e.g., IC50 values).

Computational Modeling: Using molecular docking and other computational tools to correlate the structural changes with binding interactions at the molecular level. researchgate.net

The general findings from such studies on related compounds indicate that both the pyridine ring and the N-acetamide group are critical regions for modification to tune biological activity.

Advanced Mechanistic Investigations of Molecular Interactions (e.g., enzyme inhibition kinetics for related compounds)

Advanced mechanistic studies are crucial for understanding how a compound exerts its effects at a molecular level. For compounds structurally related to this compound, these investigations often focus on enzyme inhibition kinetics and detailed binding interactions.

For instance, kinetic analysis of novel α-glucosidase inhibitors, including chloro-substituted 2-(2-methyl-1-phenyl-1H-pyrrol-3-yl)-2-oxo-N-(pyridin-3-yl) acetamide derivatives, revealed that the most potent compound acted as a competitive inhibitor. researchgate.net This mode of action suggests that the inhibitor binds to the active site of the enzyme, directly competing with the natural substrate.

In the context of NNMT inhibitors, mechanistic studies have been vital. Research has shown that certain halogenated pyridines can act as suicide inhibitors, where the enzyme itself catalyzes the formation of its own inhibitor. researchgate.net This process involves the N-methylation of the pyridine by NNMT, which enhances the electrophilicity of the compound, leading to a covalent modification of a cysteine residue in the enzyme's active site. researchgate.net

Experimental techniques used in these investigations include:

Spectroscopy: FT-IR, UV-Vis, and NMR spectroscopy are used to characterize the compounds and their complexes, for example, with metal ions like copper(II). nih.gov

Enzyme Kinetics: Assays to determine inhibition constants (Ki) and the mode of inhibition (e.g., competitive, non-competitive, uncompetitive). researchgate.net

Molecular Docking: Computational simulations to predict the binding poses and interactions of ligands with their target receptors, such as the insulin-like growth factor 1 receptor (IGF-1R). nih.gov

These studies provide a detailed picture of the intermolecular forces—such as hydrogen bonds, hydrophobic interactions, and coordinate bonds—that govern the interaction between the compound and its biological target. nih.gov

Application in Material Science Research (e.g., corrosion inhibition studies using related heterocyclic compounds)

In material science, heterocyclic compounds containing nitrogen and oxygen atoms, such as acetamide and pyridine derivatives, are widely investigated as corrosion inhibitors for various metals and alloys. Their effectiveness stems from their ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. journalijar.comnih.gov

The adsorption process can occur through:

Physisorption: Electrostatic interaction between the charged metal surface and the charged molecule.

Chemisorption: Formation of a coordinate bond between the lone pair electrons of the heteroatoms (N, O) and the vacant d-orbitals of the metal atoms. researchgate.netnanobioletters.com

Studies on acetamide derivatives have demonstrated their efficacy in preventing the corrosion of mild steel and carbon steel in acidic environments like hydrochloric acid (HCl) and sulfuric acid (H2SO4). journalijar.comnanobioletters.com The inhibition efficiency generally increases with the concentration of the inhibitor. journalijar.com For example, a study on benzamide (B126), acetamide, and acrylamide (B121943) showed that benzamide was the most effective inhibitor for carbon steel in 1 M HCl, with an efficiency of 90.9% at a concentration of 5 x 10-3 M. journalijar.com

The performance of these inhibitors can be evaluated using various techniques, as summarized in the table below.

The structural features of this compound, namely the pyridine ring and the acetamide group, make it a promising candidate for corrosion inhibition research, following the trends observed with similar heterocyclic compounds.

Referenced Compounds

Q & A

Q. Table 1: Synthetic Yield Comparison

| Base Used | Reaction Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Triethylamine | 4 | 68 | 95% |

| NaHCO₃ | 6 | 72 | 93% |

Intermediate Research Question: How can structural characterization of this compound be performed to resolve ambiguities in NMR data?

Methodological Answer:

- Techniques :

- ¹H/¹³C NMR : Assign peaks using 2D-COSY and HSQC to distinguish overlapping signals (e.g., pyridine ring protons vs. methyl groups).

- Mass Spectrometry : Confirm molecular weight via ESI-MS (expected [M+H]⁺: 193.1) .

- X-ray Crystallography : For definitive confirmation, grow single crystals in ethanol/water (70:30) and refine using SHELXL .

- Common Pitfalls :

- Solvent residues in NMR (e.g., DCM) may obscure signals; use deuterated DMSO for better resolution .

Advanced Research Question: How can contradictory data on the compound’s solubility and stability in aqueous buffers be reconciled?

Methodological Answer:

- Experimental Design :

- Solubility Screen : Test in PBS (pH 7.4), DMSO, and ethanol at concentrations from 1 mM to 50 mM.

- Stability Assay : Monitor degradation via HPLC at 25°C and 4°C over 72 hours.

- Findings :

Q. Table 2: Stability in Aqueous Buffers

| Buffer | pH | Degradation Half-Life (h) |

|---|---|---|

| PBS | 7.4 | 48 ± 2 |

| Tris-HCl | 8.0 | 12 ± 1 |

Basic Safety Question: What are the critical safety protocols for handling this compound in laboratory settings?

Methodological Answer:

- Hazard Mitigation :

- PPE : Wear nitrile gloves and safety goggles; avoid skin contact (irritant potential noted in analogous acetamides) .

- Ventilation : Use fume hoods during synthesis to limit inhalation of volatile reagents (e.g., acetyl chloride).

- Spill Management : Neutralize spills with sodium bicarbonate and adsorb with vermiculite .

Advanced Research Question: How can computational modeling predict the compound’s binding affinity to biological targets (e.g., kinase enzymes)?

Methodological Answer:

- Workflow :

- Validation : Compare predictions with experimental IC₅₀ values from kinase inhibition assays.

Q. Table 3: Predicted vs. Experimental Binding Affinity

| Target Kinase | Predicted ΔG (kcal/mol) | Experimental IC₅₀ (µM) |

|---|---|---|

| EGFR | -8.2 | 5.3 ± 0.4 |

| CDK2 | -7.6 | 12.1 ± 1.1 |

Intermediate Research Question: What strategies resolve low yields in large-scale syntheses of this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.